

An In-depth Technical Guide to 4-(2-Cyclopentylethyl)piperidine

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Compound of Interest

Compound Name: 4-(2-Cyclopentylethyl)piperidine

Cat. No.: B13607765

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(2-Cyclopentylethyl)piperidine**, a heterocyclic amine with potential applications in pharmaceutical and medicinal chemistry. The document details its chemical structure, proposed synthetic routes, predicted physicochemical properties, and potential areas of application, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Structure

Chemical Name: **4-(2-Cyclopentylethyl)piperidine**

CAS Number: A specific CAS Registry Number for **4-(2-Cyclopentylethyl)piperidine** is not readily found in major chemical databases, suggesting it may be a novel or less-common compound.

Molecular Formula: C₁₂H₂₃N

Molecular Weight: 181.32 g/mol

Structure:

The chemical structure of **4-(2-Cyclopentylethyl)piperidine** consists of a central piperidine ring substituted at the 4-position with a 2-cyclopentylethyl group. The piperidine ring is a six-membered heterocycle containing five carbon atoms and one nitrogen atom.[1] This saturated

amine imparts basic properties to the molecule. The substituent is a two-carbon ethyl linker attached to a five-membered cyclopentyl ring.

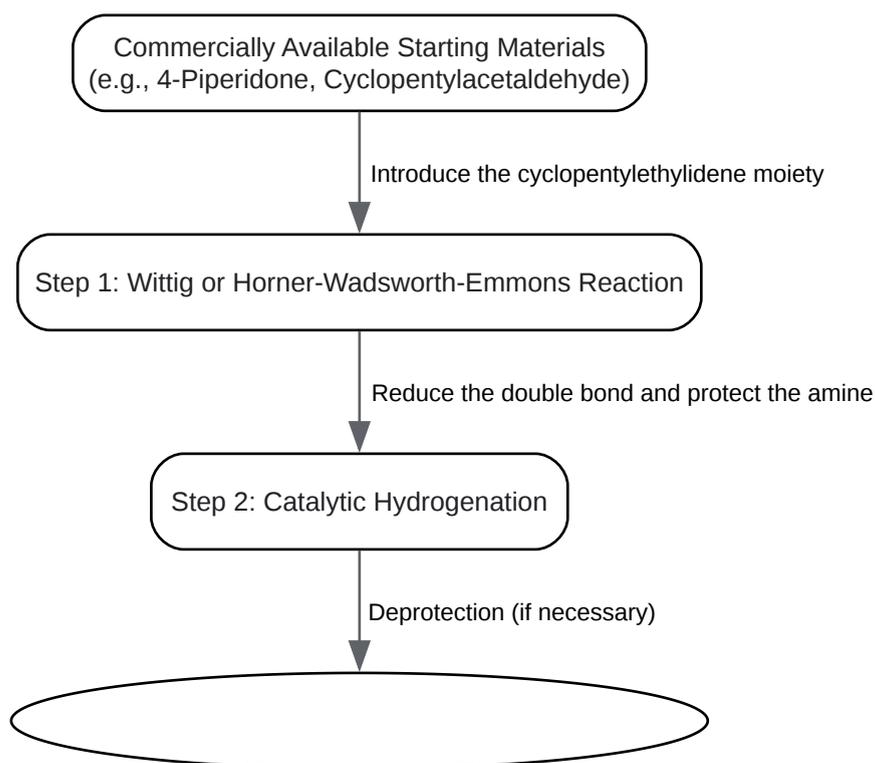
Caption: Chemical structure of **4-(2-Cyclopentylethyl)piperidine**.

Proposed Synthetic Pathways

The synthesis of **4-(2-Cyclopentylethyl)piperidine** can be approached through several established methods for the preparation of 4-substituted piperidines. A common and versatile strategy involves the initial synthesis of a 4-piperidone intermediate, which is then further functionalized.^{[2][3]}

A plausible synthetic route is outlined below:

Workflow for the Synthesis of **4-(2-Cyclopentylethyl)piperidine**



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Caption: Proposed synthetic workflow for **4-(2-Cyclopentylethyl)piperidine**.

Experimental Protocol:

Step 1: Synthesis of 1-Benzyl-4-(cyclopentylmethylene)piperidine

This step involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the exocyclic double bond.

- To a solution of cyclopentyl(triphenyl)phosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium or sodium hydride at 0 °C to generate the ylide.
- Stir the resulting deep red or orange solution for 1-2 hours at room temperature.
- Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-(cyclopentylmethylene)piperidine.

Step 2: Synthesis of 4-(Cyclopentylmethyl)piperidine

This step involves the reduction of the double bond and deprotection of the piperidine nitrogen.

- Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

- Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. This step will also cleave the benzyl protecting group.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify by column chromatography or distillation under reduced pressure to yield 4-(cyclopentylmethyl)piperidine.

Step 3: Synthesis of **4-(2-Cyclopentylethyl)piperidine** (Alternative from Step 1 Product)

If the desired product is the ethyl-linked compound, an alternative route from a different intermediate is necessary. A more direct approach would involve the reaction of a piperidine derivative with a suitable cyclopentylethyl electrophile.

A plausible alternative involves the alkylation of a 4-lithiated piperidine derivative or a Grignard reaction on a 4-piperidone followed by reduction. However, a more straightforward approach starting from 4-pyridineethanol is proposed here:

- Hydrogenation of 4-Pyridineethanol: Commercially available 4-pyridineethanol can be hydrogenated using a catalyst like platinum oxide or rhodium on alumina in an acidic medium (e.g., acetic acid or with added HCl) to reduce the pyridine ring to a piperidine ring, yielding 4-(2-hydroxyethyl)piperidine.
- Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group of 4-(2-hydroxyethyl)piperidine is converted to a good leaving group, for instance, by reaction with tosyl chloride in the presence of a base like triethylamine to form the tosylate. The piperidine nitrogen should be protected (e.g., with a Boc group) prior to this step.
- Coupling with a Cyclopentyl Nucleophile: The tosylate is then reacted with a cyclopentyl nucleophile, such as cyclopentylmagnesium bromide (a Grignard reagent), in the presence of a suitable catalyst (e.g., a copper salt like lithium tetrachlorocuprate) to form the carbon-carbon bond.

- Deprotection: The Boc protecting group is removed by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent to yield the final product, **4-(2-Cyclopentylethyl)piperidine**.

Predicted Physicochemical and Spectroscopic Data

Due to the lack of experimental data for **4-(2-Cyclopentylethyl)piperidine**, the following properties are predicted based on its structure and the properties of similar 4-alkylpiperidines.

Property	Predicted Value
Appearance	Colorless to pale yellow liquid
Boiling Point	Estimated to be in the range of 220-250 °C
Solubility	Soluble in most organic solvents; sparingly soluble in water
pKa	Estimated to be around 10-11 for the protonated amine

Predicted Spectroscopic Data:

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 2.5-3.0 ppm (m, 4H): Protons on the carbons adjacent to the piperidine nitrogen (C2-H and C6-H).
 - δ 1.5-1.9 ppm (m, 9H): Protons on the cyclopentyl ring and the piperidine ring (C3-H, C5-H, and C4-H).
 - δ 1.2-1.4 ppm (m, 4H): Protons on the ethyl linker ($\text{CH}_2\text{-CH}_2$).
 - δ 1.0-1.2 ppm (m, 1H): Proton on the piperidine nitrogen (N-H), which may be broad and its chemical shift can vary with concentration and solvent.
- ^{13}C NMR (CDCl_3 , 100 MHz):
 - δ ~46 ppm: Carbons adjacent to the piperidine nitrogen (C2 and C6).

- δ ~38 ppm: Methylene carbon of the ethyl group attached to the piperidine ring.
- δ ~35 ppm: Methine carbon of the piperidine ring (C4).
- δ ~32 ppm: Methylene carbons of the cyclopentyl ring.
- δ ~30 ppm: Methylene carbon of the ethyl group attached to the cyclopentyl ring.
- δ ~25 ppm: Methylene carbons of the cyclopentyl ring.
- Mass Spectrometry (EI):
 - M^+ : Expected molecular ion peak at $m/z = 181$.
 - Fragmentation: Characteristic fragmentation patterns would involve the loss of the cyclopentylethyl side chain or cleavage of the piperidine ring.

Potential Applications and Areas for Research

Piperidine and its derivatives are prevalent scaffolds in a wide array of biologically active compounds and pharmaceuticals.[4][5][6] The structural motif of **4-(2-Cyclopentylethyl)piperidine** suggests potential for interaction with various biological targets.

- Central Nervous System (CNS) Agents: The piperidine ring is a key component in many CNS-active drugs, including analgesics and antipsychotics.[7] The lipophilic cyclopentylethyl substituent could facilitate crossing the blood-brain barrier.
- Antimicrobial and Antiviral Agents: Substituted piperidines have been investigated for their antimicrobial and antiviral properties.[8]
- Enzyme Inhibitors: The piperidine scaffold can be functionalized to target the active sites of various enzymes. For instance, some piperidine derivatives have shown activity as HDAC8 inhibitors.[5]
- Receptor Ligands: 4-substituted piperidines can serve as ligands for various receptors, including sigma receptors, which are implicated in a range of neurological disorders.[9]

The specific biological activity of **4-(2-Cyclopentylethyl)piperidine** would need to be determined through in vitro and in vivo screening assays.

Safety and Handling

As with any chemical compound, **4-(2-Cyclopentylethyl)piperidine** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Inhalation: Avoid inhaling vapors.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for structurally related compounds until a specific one for the title compound is available.

Conclusion

4-(2-Cyclopentylethyl)piperidine is a piperidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific data for this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities based on established chemical principles and the known properties of related molecules. The proposed synthetic routes offer practical starting points for its preparation, and the predicted properties can guide its analysis and further development.

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